4-Chloroaniline;3-chloro-4-nitrobenzoic acid
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Overview
Description
4-Chloroaniline: and 3-chloro-4-nitrobenzoic acid are two distinct chemical compounds with significant applications in various fields. 4-Chloroaniline is an organochlorine compound with the formula ClC₆H₄NH₂. It is a pale yellow solid and one of the three isomers of chloroaniline . 3-chloro-4-nitrobenzoic acid, on the other hand, is a yellow crystalline powder with the formula ClC₆H₃(NO₂)CO₂H . Both compounds are used in the production of dyes, medicines, and other industrial applications.
Preparation Methods
4-Chloroaniline
4-Chloroaniline is not prepared directly from aniline due to the tendency of aniline to overchlorinate. Instead, it is synthesized by the reduction of 4-nitrochlorobenzene, which is itself prepared by the nitration of chlorobenzene . The reduction process typically involves the use of reducing agents such as iron and hydrochloric acid.
3-chloro-4-nitrobenzoic acid
3-chloro-4-nitrobenzoic acid can be prepared by the nitration of benzoic acid or by treating benzaldehyde under nitration conditions . The nitration process involves the use of nitric acid and sulfuric acid as reagents.
Chemical Reactions Analysis
4-Chloroaniline
4-Chloroaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-chloroaniline radical cations, which can further react to form p-quinoneimine.
Substitution: It can undergo electrophilic substitution reactions, such as nitration to form 4-chloro-3-nitroaniline.
Reduction: It can be reduced to form 4-chloroaniline derivatives.
Common reagents used in these reactions include nitric acid, sulfuric acid, and reducing agents like iron and hydrochloric acid. Major products formed from these reactions include 4-chloro-3-nitroaniline and p-quinoneimine.
3-chloro-4-nitrobenzoic acid
3-chloro-4-nitrobenzoic acid can undergo:
Reduction: It can be reduced to form 3-chloro-4-aminobenzoic acid.
Substitution: It can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents and nucleophiles. Major products formed from these reactions include 3-chloro-4-aminobenzoic acid.
Scientific Research Applications
4-Chloroaniline
4-Chloroaniline is used in the industrial production of pesticides, drugs, and dyestuffs. It is a precursor to the widely used antimicrobial and bacteriocide chlorhexidine and is used in the manufacture of pesticides, including pyraclostrobin, anilofos, monolinuron, and chlorphthalim . It also exhibits antimicrobial action against some bacteria and molds . Additionally, 4-chloroaniline single crystals have been grown for nonlinear optical applications .
3-chloro-4-nitrobenzoic acid
3-chloro-4-nitrobenzoic acid is used in the production of dyes and medicines . It is also used in scientific research for the preparation of various chemical compounds and for studying the mechanism of bending in co-crystals .
Mechanism of Action
4-Chloroaniline
The mechanism of action of 4-chloroaniline involves its antimicrobial properties. It acts by disrupting the cell membrane of bacteria and molds, leading to cell death . In natural water, 4-chloroaniline undergoes biochemical transformation, primarily through oxidation at the NH₂ group followed by deamination .
3-chloro-4-nitrobenzoic acid
The mechanism of action of 3-chloro-4-nitrobenzoic acid involves its ability to form hydrogen-bonded dimers, which contribute to its flexibility and bending properties in co-crystals .
Comparison with Similar Compounds
4-Chloroaniline
Similar compounds to 4-chloroaniline include 2,4,6-trichloroaniline and other chloroaniline isomers. 4-Chloroaniline is unique due to its specific antimicrobial properties and its use as a precursor in the production of various industrial chemicals .
3-chloro-4-nitrobenzoic acid
Similar compounds to 3-chloro-4-nitrobenzoic acid include 4-chloro-3-hydroxy-2-nitrobenzoic acid and 4-chloro-3-sulfamoylbenzoic acid . 3-chloro-4-nitrobenzoic acid is unique due to its specific applications in dye and medicine production and its role in scientific research .
Properties
CAS No. |
816425-46-4 |
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Molecular Formula |
C13H10Cl2N2O4 |
Molecular Weight |
329.13 g/mol |
IUPAC Name |
4-chloroaniline;3-chloro-4-nitrobenzoic acid |
InChI |
InChI=1S/C7H4ClNO4.C6H6ClN/c8-5-3-4(7(10)11)1-2-6(5)9(12)13;7-5-1-3-6(8)4-2-5/h1-3H,(H,10,11);1-4H,8H2 |
InChI Key |
POJITLACWRFEPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)Cl.C1=CC(=C(C=C1C(=O)O)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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